molecular formula C7H12ClNO B2629555 1-(5-ethylfuran-2-yl)methanamine hydrochloride CAS No. 2490404-70-9

1-(5-ethylfuran-2-yl)methanamine hydrochloride

Cat. No.: B2629555
CAS No.: 2490404-70-9
M. Wt: 161.63
InChI Key: XPZSCZWMHUUWLH-UHFFFAOYSA-N
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Description

1-(5-Ethylfuran-2-yl)methanamine hydrochloride (CAS 2490404-70-9) is an organic compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . This chemical belongs to the class of furan-derived amines and is supplied as its stable hydrochloride salt. The furan ring is a privileged structure in medicinal and synthetic chemistry, often associated with diverse biological activities, making this amine a valuable building block for the synthesis of more complex molecules . As a primary amine, it serves as a versatile synthon for constructing amides, sulfonamides, and imines, or for use in nucleophilic substitution reactions. Its core structure suggests potential application in the development of pharmaceutical intermediates, agrochemicals, and functional materials. Researchers may employ it in the exploration of new chemical entities or as a scaffold in drug discovery programs. The compound requires cold-chain transportation and must be stored under appropriate conditions to ensure its stability . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(5-ethylfuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-6-3-4-7(5-8)9-6;/h3-4H,2,5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZSCZWMHUUWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethylfuran-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-ethylfuran, which is commercially available or can be synthesized from furan through alkylation reactions.

    Amination: The 5-ethylfuran undergoes a formylation reaction to introduce a formyl group at the 2-position, resulting in 5-ethylfuran-2-carbaldehyde.

    Reduction: The formyl group is then reduced to a primary amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding 1-(5-ethylfuran-2-yl)methanamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethylfuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the amine group, leading to secondary or tertiary amines using reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with Pd/C.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

1-(5-ethylfuran-2-yl)methanamine hydrochloride serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be employed in the synthesis of various pharmaceuticals and specialty chemicals.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that it may possess antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Medicine

There is ongoing research into the compound's role as a pharmaceutical intermediate. Its unique structure allows for modifications that could lead to novel therapeutic agents targeting various diseases.

Antimicrobial Activity Study

A study investigated the antimicrobial effects of this compound against various pathogens. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Pharmaceutical Development Case

In pharmaceutical research, the compound has been explored as an intermediate in synthesizing novel anti-inflammatory drugs. Preliminary results showed promising bioactivity in preclinical models.

Mechanism of Action

The mechanism of action of 1-(5-ethylfuran-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Furan vs. Benzofuran/Thiadiazole Derivatives

  • Benzofuran derivatives (e.g., 5-fluoro-3-methyl substitution) introduce greater aromaticity and electron-withdrawing groups, improving binding affinity to enzymes like cytochrome P450 .
  • Thiadiazole-containing analogs (e.g., [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]) demonstrate enhanced rigidity and hydrogen-bonding capacity, critical for targeting nuclear receptors like REV-ERBα .

Substituent Effects

  • Ethyl vs. Methoxy/Fluoro Groups : The 5-ethyl group on the furan ring increases lipophilicity (logP ~1.8 estimated) compared to methoxy (logP ~1.2) or fluoro (logP ~1.5) substituents, favoring membrane permeability .
  • Cyclopropane Integration : Cyclopropane rings (e.g., in 1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine) induce conformational restriction, enhancing receptor selectivity (e.g., serotonin 2C over 2A/2B subtypes) .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-ethylfuran-2-yl)methanamine hydrochloride with high purity?

Methodological Answer: The synthesis of this compound can be optimized using reductive amination or nucleophilic substitution strategies. Key steps include:

  • Reductive Amination : Reacting 5-ethylfuran-2-carbaldehyde with methylamine under hydrogenation conditions (e.g., using NaBH3_3CN or Pd/C) to form the primary amine, followed by hydrochloride salt precipitation .
  • Purification : Employ column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) to isolate intermediates. Final purity (>95%) is confirmed via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to validate molecular weight and structural integrity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach ensures robust characterization:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, D2_2O) identifies proton environments (e.g., furan ring protons at δ 6.2–7.1 ppm, ethyl group at δ 1.2–1.4 ppm). 13^{13}C NMR confirms carbon backbone and substituents .
  • HRMS : Compare experimental [M+H]+^+ values with theoretical calculations (e.g., using electrospray ionization) to confirm molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound derivatives?

Methodological Answer: Pharmacological evaluation requires a tiered approach:

  • In Vitro Assays :
    • Receptor Binding : Screen for affinity at serotonin (5-HT2C_{2C}), dopamine, or adrenergic receptors using radioligand displacement assays (e.g., 3^3H-labeled antagonists) .
    • Functional Selectivity : Measure agonist/antagonist activity via cAMP or calcium flux assays in transfected HEK293 cells .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the ethylfuran moiety or amine group to identify critical pharmacophores .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Mitigation strategies include:

  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., oxidation of the ethyl group or glucuronidation) in plasma or liver microsomes .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), clearance, and brain penetration in rodent models to assess in vivo relevance of in vitro potency .
  • Prodrug Design : Modify the amine group (e.g., tert-butyl carbamate protection) to enhance metabolic stability .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • UPLC-MS/MS : Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels via tandem MS in multiple reaction monitoring (MRM) mode .
  • Chiral HPLC : Resolve enantiomeric impurities (if applicable) using Chiralpak IA columns and hexane/isopropanol mobile phases .

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